1H-benzimidazol-1-yl(3,4-dichlorophenyl)methanone
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Overview
Description
1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are integral to various pharmacological applications. This compound, in particular, is characterized by the presence of a benzimidazole ring fused with a dichlorophenyl group, making it a significant molecule in medicinal chemistry .
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method includes the reaction of o-phenylenediamine with 3,4-dichlorobenzoyl chloride under acidic conditions to form the desired benzimidazole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. .
Medicine: Due to its pharmacological properties, it is explored for potential use in treating various diseases, including infections and cancers
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation . The compound’s molecular targets include enzymes involved in DNA replication, protein synthesis, and cell division .
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE can be compared with other benzimidazole derivatives such as:
Omeprazole: Used as a proton pump inhibitor for treating gastric ulcers.
Albendazole: An anthelmintic used to treat parasitic worm infections.
Thiabendazole: Another anthelmintic with broad-spectrum activity
The uniqueness of 1H-1,3-BENZIMIDAZOL-1-YL(3,4-DICHLOROPHENYL)METHANONE lies in its specific dichlorophenyl substitution, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H8Cl2N2O |
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Molecular Weight |
291.1 g/mol |
IUPAC Name |
benzimidazol-1-yl-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-6-5-9(7-11(10)16)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H |
InChI Key |
PUUFLDBLPGOFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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